![molecular formula C12H19NO3 B1323500 1-Boc-3-ethynyl-3-hydroxypiperidine CAS No. 287192-85-2](/img/structure/B1323500.png)
1-Boc-3-ethynyl-3-hydroxypiperidine
Vue d'ensemble
Description
1-Boc-3-ethynyl-3-hydroxypiperidine is a derivative of the piperidine family, which is a class of organic compounds characterized by a six-membered ring containing one nitrogen atom. The Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis, particularly for amines. The ethynyl group attached to the piperidine ring indicates the presence of a triple bond, which can be a reactive site for further chemical modifications. The hydroxyl group at the 3-position is a functional group that can participate in various chemical reactions and is a key feature in the synthesis of biologically active compounds.
Synthesis Analysis
The synthesis of related piperidine compounds has been described in several studies. For instance, the stereoconvergent synthesis of N-Boc-(2R,3S)-3-hydroxy-2-phenylpiperidine involves α-hydroxylation, stereoconvergent reduction, and a stereospecific Grignard addition to a chiral bicyclic oxazolidine . Another synthesis route for (S)-1-Boc-3-hydroxypiperidine starts from 3-hydroxypyridine and involves hydrogenation, chiral resolution, and reaction with di-tert-butyl dicarbonate (Boc2O) . Additionally, a biocatalytic process has been developed for the synthesis of (S)-N-Boc-3-hydroxypiperidine, which is an important chiral intermediate for the synthesis of the anticancer drug ibrutinib .
Molecular Structure Analysis
The molecular structure of this compound is not directly discussed in the provided papers. However, the structure of related piperidine derivatives has been studied. For example, the structure of a novel 4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4′-piperidine] scaffold was elucidated using NOESY NMR and X-ray diffraction, demonstrating well-defined orientation of side chains . This suggests that similar analytical techniques could be applied to study the molecular structure of this compound.
Chemical Reactions Analysis
The chemical reactivity of the piperidine ring, particularly at the 3-position, is highlighted by the synthesis of various derivatives. The hydroxyl group at this position can be a nucleophilic site for reactions, while the ethynyl group can undergo 1,3-dipolar cycloaddition reactions to form 1,2,3-triazoles . The Boc group can be removed under acidic conditions, allowing for further functionalization of the nitrogen atom.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly detailed in the provided papers. However, the properties of similar compounds, such as 1-hydroxypiperazine-2,5-diones, have been studied, including their spectral data (c.d., 1H n.m.r., i.r., and u.v.) . These properties are crucial for the identification and characterization of the compound and its derivatives. The presence of the Boc group generally increases the steric bulk and affects the solubility and reactivity of the molecule.
Applications De Recherche Scientifique
Synthesis and Catalysis
- The compound 1-Boc-3-hydroxypiperidine, closely related to 1-Boc-3-ethynyl-3-hydroxypiperidine, was synthesized from 3-hydroxypyridine. This process involved hydrogenation catalyzed by 5%Rh/C, chiral resolution, and reaction with (Boc)2O in the presence of triethylamine (Wang Junming, 2013).
Bioreductive Production 2. Efficient bioreductive production of (R)-N-Boc-3-hydroxypiperidine, a derivative of 1-Boc-3-hydroxypiperidine, was achieved using a carbonyl reductase from Kluyveromyces marxianus. This process demonstrated potential for industrial production (Lifeng Chen et al., 2017).
Asymmetric Synthesis in Pharmaceutical Intermediates 3. The asymmetric synthesis of (S)-N-Boc-3-hydroxypiperidine, an intermediate of the anticancer drug ibrutinib, was improved through coexpression of ketoreductase and glucose dehydrogenase, offering high efficiency in pharmaceutical synthesis (Xinxing Gao et al., 2022).
Chiral Intermediate for Drug Synthesis 4. (S)-N-Boc-3-hydroxypiperidine, a chiral intermediate for synthesizing drugs like ibrutinib, was synthesized using biocatalysis. This method, involving an NADPH-dependent reductase, showed high enantioselectivity and potential for industrial application (Lifeng Chen et al., 2017).
Enantiopure Derivative Synthesis 5. Enantiopure trans- and cis-3-hydroxypiperidine derivatives were synthesized, showcasing the versatility of N-Boc-piperidinyl structures like 1-Boc-3-hydroxypiperidine in producing bioactive compounds (W. Chiou et al., 2010).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl 3-ethynyl-3-hydroxypiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-5-12(15)7-6-8-13(9-12)10(14)16-11(2,3)4/h1,15H,6-9H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCVJBKPWSSTOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(C#C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.